

# In-Depth Technical Guide: PF-05150122, a Novel Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-05150122 |           |
| Cat. No.:            | B1144041    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available patent and publication information for **PF-05150122**, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer, this compound was investigated as a potential non-opioid analgesic for the treatment of pain. This document summarizes key quantitative data, details experimental methodologies from relevant studies, and visualizes associated pathways and workflows.

#### **Core Compound Information**

**PF-05150122** was one of four selective Nav1.7 inhibitors that underwent an exploratory, open-label, randomized, parallel-group clinical micro-dose study in healthy male subjects to investigate its pharmacokinetic profile.[1] This initial human study aimed to select a lead candidate for further development in the treatment of acute or chronic pain conditions. While the related compound PF-05089771 was ultimately selected as the clinical candidate from this cohort, the preclinical and clinical data for **PF-05150122** provide valuable insights into this class of Nav1.7 inhibitors.

The development of selective Nav1.7 inhibitors is a promising strategy for novel analgesics, driven by genetic evidence linking the SCN9A gene, which encodes Nav1.7, to human pain disorders. Loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, highlighting the critical role of this channel in pain signaling.



### **Quantitative Data Summary**

While specific quantitative data for **PF-05150122** is limited in the public domain, the available information from the clinical micro-dose study and related publications allows for a comparative assessment.

Table 1: In Vitro Potency of Related Nav1.7 Inhibitors

| Compound    | hNav1.7 IC50 (nM) |
|-------------|-------------------|
| PF-05089771 | 15                |

Data for the lead clinical candidate from the same series as PF-05150122.[2]

Table 2: Human Pharmacokinetic Parameters (Micro-

dose Study)

| Comp                | Route | Dose<br>(μg) | Cmax<br>(ng/m<br>L) | Tmax<br>(h) | AUCi<br>nf<br>(ng·h/<br>mL) | CL<br>(L/h) | Vss<br>(L) | t1/2<br>(h) | F (%) |
|---------------------|-------|--------------|---------------------|-------------|-----------------------------|-------------|------------|-------------|-------|
| PF-<br>05150<br>122 | IV    | 100          | -                   | -           | -                           | -           | -          | -           | -     |
| Oral                | 100   | -            | -                   | -           | -                           | -           | -          | -           | _     |
| PF-<br>05089<br>771 | IV    | 100          | 11.2                | 0.08        | 10.9                        | 10.0        | 38.6       | 2.7         | -     |
| Oral                | 100   | 1.8          | 1.0                 | 7.9         | -                           | -           | 3.3        | 72          |       |

Detailed pharmacokinetic parameters for **PF-05150122** were not individually reported in the primary publication.[1] Data for the comparator compound PF-05089771 is provided for context.

### **Experimental Protocols**



The methodologies employed in the evaluation of **PF-05150122** and its analogs are detailed in publications from Pfizer and Icagen.

# Synthesis of Diaryl Ether Aryl Sulfonamide Nav1.7 Inhibitors

The synthesis of this class of compounds, including the clinical candidate PF-05089771, involved a multi-step process. A key step is the coupling of a substituted phenol with a suitable aryl halide, followed by the elaboration of the sulfonamide moiety. The general synthetic scheme provides a roadmap for the preparation of **PF-05150122** and related analogs. For a detailed, step-by-step synthesis of the closely related clinical candidate, PF-05089771, refer to the supporting information of the publication by Swain et al. (2017) in the Journal of Medicinal Chemistry.[3]

#### In Vitro Electrophysiology Assays

The potency and selectivity of the Nav1.7 inhibitors were determined using electrophysiological assays.

- Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human Nav1.7 channel were typically used.
- Method: Whole-cell patch-clamp electrophysiology was employed to measure the sodium current through the Nav1.7 channels.
- Protocol:
  - Cells were cultured and prepared for electrophysiological recording.
  - A voltage protocol was applied to elicit sodium currents.
  - The test compound (e.g., **PF-05150122**) was perfused at various concentrations.
  - The inhibition of the sodium current was measured at each concentration to determine the IC50 value.



• Selectivity: To determine selectivity, the same assay was performed on cell lines expressing other sodium channel subtypes (e.g., Nav1.5, Nav1.8).

#### **Human Micro-dose Pharmacokinetic Study**

This study was designed to assess the pharmacokinetic properties of four Nav1.7 inhibitors, including **PF-05150122**, at sub-therapeutic doses.

- Study Design: An open-label, randomized, parallel-group study in healthy male volunteers.
- Dosing: Each subject received a single intravenous (IV) or oral micro-dose (100  $\mu$ g) of one of the four compounds.
- Sampling: Blood samples were collected at predefined time points after dosing.
- Analysis: Plasma concentrations of the compounds were determined using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Parameters: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (F).[1]

#### **Visualizations**

#### Signaling Pathway: Nav1.7 in Nociception



Click to download full resolution via product page

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of **PF-05150122**.



## **Experimental Workflow: Nav1.7 Inhibitor Drug Discovery**



Click to download full resolution via product page



Caption: Generalized workflow for the discovery and development of Nav1.7 inhibitors like **PF-05150122**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: PF-05150122, a Novel Selective Nav1.7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144041#pf-05150122-patent-and-publication-search]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com